2-(2,4-dioxo-3-(2-oxo-2-(phenethylamino)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thienopyrimidine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple stepsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to ensure the stability of intermediate compounds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE: shares similarities with other thienopyrimidine derivatives, which also exhibit biological activity.
4-[(4-Methoxyphenyl)carbamoyl]phenoxyacetate: Another compound with a methoxyphenyl group, used in various chemical applications.
Uniqueness
The uniqueness of 2-(1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE lies in its specific structure, which combines a thienopyrimidine core with methoxyphenyl and phenylethyl groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H24N4O5S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]thieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H24N4O5S/c1-34-19-9-7-18(8-10-19)27-22(31)16-28-20-12-14-35-23(20)24(32)29(25(28)33)15-21(30)26-13-11-17-5-3-2-4-6-17/h2-10,12,14H,11,13,15-16H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
OZTYAICUDINVSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC=C3 |
Origin of Product |
United States |
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